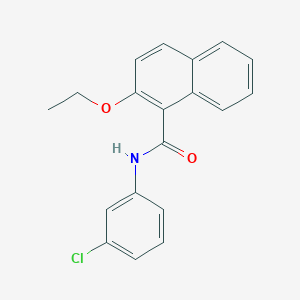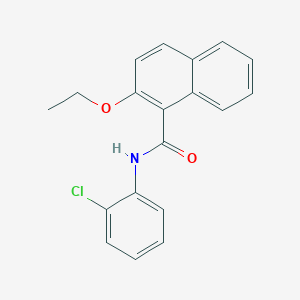![molecular formula C24H24N2O2 B308941 N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308941.png)
N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBA is a member of the benzamide family and is synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with 4-phenylbutyric acid followed by amidation with aniline.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and physiological effects:
N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has also been shown to inhibit the growth of certain pests, making it a potential candidate for use as a pesticide. In addition, N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been used as a building block for the synthesis of functional materials, demonstrating its versatility in materials science.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide, including the development of new drugs with anti-inflammatory and analgesic properties, the investigation of its potential use as a pesticide, and the synthesis of new functional materials using N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide as a building block. Further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide involves several steps, including the reaction of 3-methylbenzoyl chloride with 4-phenylbutyric acid in the presence of a base such as triethylamine. The resulting product is then subjected to amidation with aniline to form N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide. The synthesis of N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has also been investigated for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
Propriétés
Nom du produit |
N-(3-methylphenyl)-3-[(4-phenylbutanoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C24H24N2O2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-3-(4-phenylbutanoylamino)benzamide |
InChI |
InChI=1S/C24H24N2O2/c1-18-8-5-13-21(16-18)26-24(28)20-12-7-14-22(17-20)25-23(27)15-6-11-19-9-3-2-4-10-19/h2-5,7-10,12-14,16-17H,6,11,15H2,1H3,(H,25,27)(H,26,28) |
Clé InChI |
CHCPIFGENHMWKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Diethylamino)ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate](/img/structure/B308860.png)






![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308874.png)
![Ethyl 3-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308876.png)


